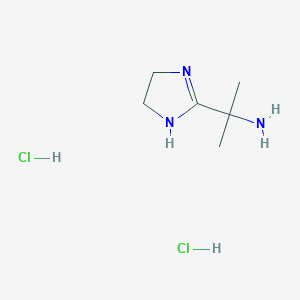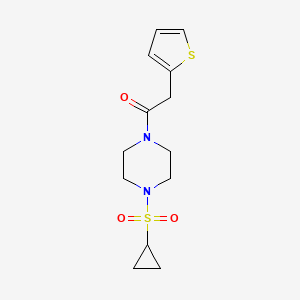
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is known to possess unique biochemical and physiological effects that make it a promising candidate for further investigation.
Applications De Recherche Scientifique
Electrochemical Synthesis and Derivative Formation
Electrochemical methods have facilitated the synthesis of phenylpiperazine derivatives, demonstrating an eco-friendly and efficient approach to generate novel compounds. These derivatives are synthesized through the electrochemical oxidation of specific precursors in the presence of nucleophiles, showcasing the potential for creating new molecular structures with varied biological activities. The development of such compounds emphasizes the importance of electrochemical techniques in medicinal chemistry, particularly in the synthesis of pharmacologically relevant molecules (Nematollahi & Amani, 2011).
Enzymatic Metabolism Studies
The investigation into the oxidative metabolism of novel antidepressants provides insights into the enzymatic pathways involved in drug metabolism. This research is crucial for understanding how drugs are processed in the human body, which aids in the development of medications with improved efficacy and safety profiles. By identifying the specific enzymes responsible for the metabolism of these compounds, researchers can predict potential drug interactions and optimize dosing regimens to enhance therapeutic outcomes (Hvenegaard et al., 2012).
Advanced Synthetic Techniques
The exploration of advanced synthetic techniques, such as the use of α-phenylvinylsulfonium salts, has opened new pathways for the creation of complex heterocycles. These methodologies allow for the synthesis of morpholines, piperazines, and other nitrogen-containing cycles with high regio- and diastereoselectivity. Such advancements in synthetic chemistry are pivotal for the design and development of new therapeutic agents, highlighting the role of innovative synthetic strategies in drug discovery (Matlock et al., 2015).
Antimicrobial and Anticancer Activity
The synthesis and evaluation of novel compounds for antimicrobial and anticancer activity represent a significant area of research in the fight against infectious diseases and cancer. By developing new molecules with potent biological activities, researchers are contributing to the discovery of new treatments for these global health challenges. The study of compounds containing piperazine or thiophene moieties, for example, has shown promising results in antimicrobial and anticancer assays, underscoring the potential of such molecules in therapeutic applications (Tomar et al., 2007).
Propriétés
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c16-13(10-11-2-1-9-19-11)14-5-7-15(8-6-14)20(17,18)12-3-4-12/h1-2,9,12H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVXGGRMEOMKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

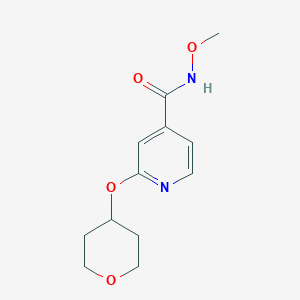
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine](/img/structure/B2690115.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2690116.png)
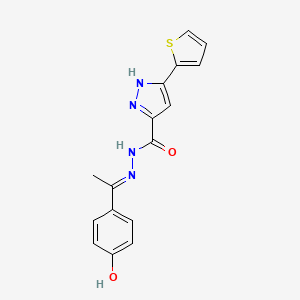
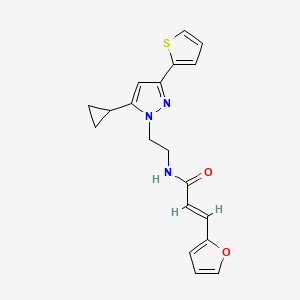
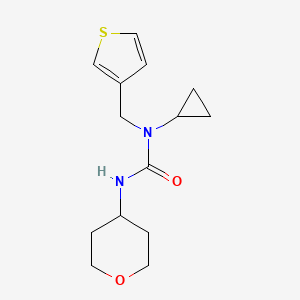
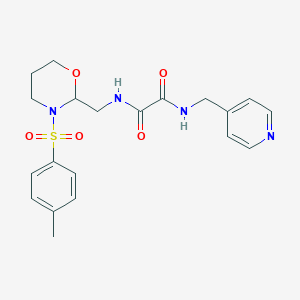
![8-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2690127.png)
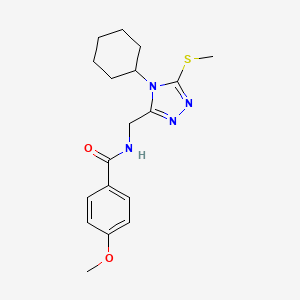
![5-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2690131.png)
![Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2690132.png)
![4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide](/img/structure/B2690134.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2690135.png)
